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Introduction
Alfacalcidol, a synthetic analog of vitamin D, is a crucial therapeutic agent for managing

calcium and phosphate metabolism disorders. As with any active pharmaceutical ingredient

(API), the control of impurities is paramount to ensure its safety and efficacy. This technical

guide provides an in-depth analysis of Alfacalcidol Impurity C, a known related substance. This

document details its chemical identity, formation, and analytical characterization to support

research, quality control, and drug development activities.

Chemical Identity and Structure
Alfacalcidol Impurity C is scientifically recognized as the Diels-Alder adduct of pre-Alfacalcidol

and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). Pre-alfacalcidol is a thermally induced isomer

of alfacalcidol.[1] The formation of this impurity is a result of a [4+2] cycloaddition reaction.

The key identifiers for Alfacalcidol Impurity C are summarized in the table below.
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Parameter Value Reference(s)

CAS Number 82266-85-1 [2][3]

Molecular Formula C₃₅H₄₉N₃O₄ [3]

Molecular Weight 575.78 g/mol [3]

IUPAC Name

(10R,13R,14R)-7-[(3S,5R)-3,5-

dihydroxy-2-methylcyclohexen-

1-yl]-14-methyl-13-[(2R)-6-

methylheptan-2-yl]-4-phenyl-

2,4,6-

triazatetracyclo[7.7.0.0²,⁶.0¹⁰,¹⁴

]hexadec-8-ene-3,5-dione

[3]

Synonyms

pre-Alfacalcidol PTAD Adduct;

6ξ-[(3S,5R)-3,5-Dihydroxy-2-

methylcyclohex-1-en-1-yl]-17β-

[(2R)-6-methylheptan-2-yl]-2-

phenyl-2,5,10-triaza-4-nor-9ξ-

estr-7-ene-1,3-dione

[3][4]

Formation Pathway
Alfacalcidol Impurity C is not typically a process-related impurity from the synthesis of

alfacalcidol itself, but rather a product of a specific chemical reaction, often used for analytical

derivatization. It can also be formed if alfacalcidol is exposed to PTAD under conditions that

favor the Diels-Alder reaction. The reaction involves the conjugated diene system of pre-

alfacalcidol and the dienophile, PTAD.
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Formation of Alfacalcidol Impurity C

pre-Alfacalcidol
(Diene)

Alfacalcidol Impurity C
(Diels-Alder Adduct)

[4+2] Cycloaddition

4-Phenyl-1,2,4-triazoline-3,5-dione
(Dienophile)

Click to download full resolution via product page

Caption: Formation of Alfacalcidol Impurity C via a Diels-Alder reaction.

Analytical Characterization
The primary method for the identification and quantification of Alfacalcidol Impurity C is Liquid

Chromatography-Mass Spectrometry (LC-MS). The use of PTAD as a derivatizing agent

significantly enhances the ionization efficiency and, therefore, the sensitivity of detection for

alfacalcidol and its related substances.

Mass Spectrometry Data
A study on the LC-MS analysis of alfacalcidol derivatized with PTAD provides the following

multiple reaction monitoring (MRM) ion pairs.

Compound Parent Ion (m/z) Fragment Ion (m/z) Reference(s)

Alfacalcidol-PTAD

Adduct
576.4 314.1 [5]
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The fragmentation resulting in the 314.1 m/z ion is reported to be from the cleavage of the C6-7

bond.[5]

Spectroscopic Data
Detailed experimental ¹H and ¹³C NMR data for Alfacalcidol Impurity C are not readily available

in the public domain. For unequivocal structure confirmation and characterization of a

reference standard, acquisition of such data would be a critical step.

Experimental Protocols
While a specific protocol for the preparative synthesis of Alfacalcidol Impurity C as a reference

standard is not widely published, the following analytical derivatization procedure for LC-MS

analysis has been described and can be adapted.

Objective: To derivatize alfacalcidol with PTAD for sensitive quantification by LC-MS.

Materials:

Alfacalcidol sample

4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)

Dichloromethane

Acetonitrile

Standard laboratory glassware and equipment

Procedure:

Sample Preparation: Dissolve the alfacalcidol sample in an appropriate solvent. For samples

in complex matrices, such as pharmaceutical formulations, an initial extraction with

dichloromethane may be necessary to remove excipients.[5]

Derivatization: Add a solution of PTAD in a suitable solvent (e.g., acetonitrile) to the

alfacalcidol solution. The reaction is typically carried out under ambient conditions.[5]
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Reaction Monitoring: The progress of the reaction can be monitored by observing the

disappearance of the characteristic pink color of the PTAD solution.

LC-MS Analysis:

Chromatographic Separation: A reverse-phase C18 column is suitable for the separation

of the derivatized product.[6]

Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water is

commonly used.[6]

Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in MRM

mode to monitor the specific parent and fragment ion transitions for the alfacalcidol-PTAD

adduct (576.4 → 314.1).[5]

Biological Activity
There is a lack of publicly available scientific literature detailing the specific biological activity of

Alfacalcidol Impurity C. It is known that alfacalcidol is a pro-drug for calcitriol, a potent activator

of the Vitamin D Receptor (VDR). Research on other vitamin D-PTAD adducts, such as PT19c

(derived from ergocalciferol), has shown that such modifications can lead to compounds with

altered biological profiles, including weak VDR antagonism and VDR-independent anticancer

activity.[7] However, these findings cannot be directly extrapolated to Alfacalcidol Impurity C,

and its interaction with the VDR and potential physiological effects remain uncharacterized.

Further research would be required to elucidate any potential biological activity.

Conclusion
Alfacalcidol Impurity C is the well-defined chemical entity formed from the Diels-Alder reaction

of pre-alfacalcidol and PTAD. Its analytical detection is significantly enhanced by this

derivatization, making LC-MS a highly sensitive method for its quantification. While its chemical

structure and formation are understood, a comprehensive profile, particularly regarding its

biological activity and detailed spectroscopic characterization (NMR), is not fully available in the

public domain. This guide provides a foundational understanding for researchers and

professionals in the pharmaceutical industry, highlighting the known characteristics of this

impurity and identifying areas where further investigation is warranted.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b13852015?utm_src=pdf-custom-synthesis
https://beilstein-journals.org/bjoc/keywordsearch?sv=13C+NMR&page=2
https://www.ijrti.org/papers/IJRTI2406063.pdf
https://www.researchgate.net/publication/26264095_A_C-13_solid-state_NMR_analysis_of_vitamin_D_compounds
https://pubmed.ncbi.nlm.nih.gov/28148721/
https://pubmed.ncbi.nlm.nih.gov/28148721/
https://www.researchgate.net/publication/339109193_Quantification_of_Alfacalcidol_Tablets_Dissolution_Content_by_Chemical_Derivatization_and_LC-MS
https://ywfx.nifdc.org.cn/EN/10.16155/j.0254-1793.2021.01.20
https://www.bocsci.com/pre-alfacalcidol-ptad-adduct-item-85281.html
https://www.benchchem.com/product/b13852015#chemical-structure-of-alfacalcidol-impurity-c
https://www.benchchem.com/product/b13852015#chemical-structure-of-alfacalcidol-impurity-c
https://www.benchchem.com/product/b13852015#chemical-structure-of-alfacalcidol-impurity-c
https://www.benchchem.com/product/b13852015#chemical-structure-of-alfacalcidol-impurity-c
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b13852015?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13852015?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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